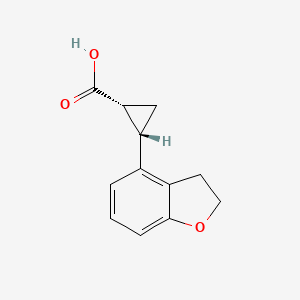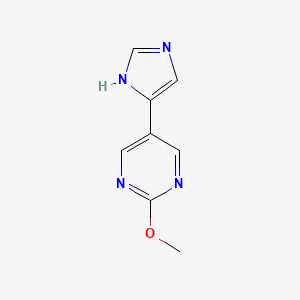
(1S,2S,8AS)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,8AS)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol is a chemical compound belonging to the class of indolizidine alkaloids. These compounds are known for their diverse biological activities and are often found in various natural sources, including plants and fungi . The compound’s structure features a hexahydroindolizine core with two hydroxyl groups at positions 1 and 2, making it a diol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,8AS)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol typically involves the use of starting materials such as pipecolic acid or its derivatives. One common synthetic route includes the reduction of pipecolic acid derivatives followed by cyclization to form the indolizidine core . The reaction conditions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride under controlled temperatures to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S,8AS)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form fully saturated derivatives using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under high pressure.
Substitution: Thionyl chloride in an inert solvent like dichloromethane at low temperatures.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated indolizidine derivatives.
Substitution: Formation of halogenated indolizidine derivatives.
Applications De Recherche Scientifique
(1S,2S,8AS)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol has several scientific research applications:
Mécanisme D'action
The mechanism of action of (1S,2S,8AS)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl groups allow it to form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity . This inhibition can affect various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Swainsonine: Another indolizidine alkaloid known for its inhibitory effects on glycosidases.
Castanospermine: An indolizidine alkaloid with potent glycosidase inhibitory activity.
Lentiginosine: An indolizidine alkaloid with similar biological activities.
Uniqueness
(1S,2S,8AS)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other indolizidine alkaloids .
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
(1S,2S,8aS)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol |
InChI |
InChI=1S/C8H13NO2/c10-7-5-9-4-2-1-3-6(9)8(7)11/h1-2,6-8,10-11H,3-5H2/t6-,7-,8-/m0/s1 |
Clé InChI |
RXXIKSQLNNXKNN-FXQIFTODSA-N |
SMILES isomérique |
C1C=CCN2[C@@H]1[C@@H]([C@H](C2)O)O |
SMILES canonique |
C1C=CCN2C1C(C(C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7-Bromo-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13109985.png)

![methyl 2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetate](/img/structure/B13110005.png)

![2-(Pyrimidin-4-yl)benzo[d]thiazole](/img/structure/B13110013.png)
